molecular formula C23H22N4O3S2 B2877213 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-27-2

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2877213
CAS No.: 671199-27-2
M. Wt: 466.57
InChI Key: QSLNZIVSKYAGPM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group, an acetamido linker, and a [1,2,4]triazolo[4,3-a]quinoline moiety connected via a sulfur atom. The [1,2,4]triazoloquinoline system is a fused bicyclic scaffold known for its pharmacological relevance, including antimicrobial and anticancer activities .

Properties

IUPAC Name

ethyl 2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-2-30-22(29)20-15-8-4-6-10-17(15)32-21(20)24-19(28)13-31-23-26-25-18-12-11-14-7-3-5-9-16(14)27(18)23/h3,5,7,9,11-12H,2,4,6,8,10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLNZIVSKYAGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a triazole-quinoline moiety and a tetrahydrobenzo[b]thiophene core, suggesting diverse pharmacological applications. The following sections will explore the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Quinoline Moiety : Associated with numerous medicinal properties, particularly in oncology.
  • Tetrahydrobenzo[b]thiophene Core : This component contributes to the compound's lipophilicity and potential interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the effectiveness of triazoloquinoline derivatives against various cancer cell lines, showing IC50 values ranging from 5 to 30 µM for different derivatives .

CompoundIC50 (µM)Cancer Cell Line
Triazoloquinoline Derivative A22.54MCF7
Triazoloquinoline Derivative B5.08T47D
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)TBDTBD

Antimicrobial Activity

Compounds similar to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido) have shown promising antimicrobial activity. Specifically, triazole derivatives have been reported to inhibit the growth of various pathogenic bacteria and fungi. For example:

  • Antibacterial Activity : Benzothioate derivatives exhibited good antibacterial activity against multiple bacterial strains compared to standard antibiotics .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory activity. Research on related triazole compounds has indicated their ability to inhibit inflammatory cytokines and pathways involved in chronic inflammation. For instance, certain derivatives have been shown to significantly reduce TNF-alpha levels in vitro .

Enzyme Inhibition Studies

Inhibition of metabolic enzymes is another area where this compound may exhibit activity. Studies have shown that similar compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for various triazole derivatives ranged from 8.14 to 33.00 nM against AChE .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a series of triazoloquinoline derivatives on human breast cancer cell lines (MCF7 and T47D). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, demonstrating their potential as anticancer agents.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thioether-containing compounds similar to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido). The results showed that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Tetrahydrobenzo[b]thiophene + ethyl carboxylate [1,2,4]Triazolo[4,3-a]quinolin-1-ylthioacetamido Not explicitly given ~500 (estimated)
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate Thiophene + ethyl carboxylate [1,2,4]Triazolo[3,4-b]benzothiazole + phenyl C23H18N4O3S3 494.6
EU1794-5 (isopropyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-tetrahydrobenzo[b]thiophene-3-carboxylate) Tetrahydrobenzo[b]thiophene + isopropyl ester Thiazolidinone-imino group C17H22N2O3S2 366.5
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene + ethyl carboxylate Cyanoacrylamido + substituted phenyl C20H19N3O3S ~380 (varies by substituent)
IIIb (2-(4-benzylpiperazin-1-yl)acetamido-tetrahydrobenzo[b]thiophene-3-carboxamide) Tetrahydrobenzo[b]thiophene + carboxamide Piperazine-benzyl group C22H28N4O2S 412.5

Key Observations :

  • Cyanoacrylamides (e.g., ) feature electron-withdrawing cyano groups that enhance reactivity in Michael addition or nucleophilic substitution reactions, unlike the sulfur-linked triazoloquinoline in the target compound.
  • Piperazine derivatives (e.g., IIIb ) prioritize hydrogen bonding and cationic interactions due to their basic nitrogen atoms, contrasting with the neutral triazoloquinoline system.

Key Observations :

  • The target compound may share synthetic steps with triazole derivatives (e.g., cyclization of thioamides), as seen in related compounds .
  • Cyanoacrylamides achieve higher yields (72–94%) via straightforward Knoevenagel condensation, suggesting that the target compound’s triazoloquinoline group may require more complex purification steps .

Key Observations :

  • Cyanoacrylamides exhibit broad-spectrum antioxidant and antibacterial activities, which may be compromised in the target compound due to steric hindrance from the bulky triazoloquinoline group .
  • Piperazine derivatives show strong acetylcholinesterase inhibition, highlighting how nitrogen-rich substituents enhance binding to enzyme active sites compared to sulfur-linked systems .

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